One potential application mentioned is as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine is a synthetic compound characterized by a long hydrophilic polyethylene glycol chain. This compound is notable for its unique structure, which consists of eight ether linkages within a pentacosane backbone. The presence of an amine group at the 25th position allows for various chemical modifications and enhances its solubility in aqueous environments. Its molecular formula is with a molar mass of approximately 384.47 g/mol .
The mechanism of action of mPEG8 depends on its application. Here are two potential mechanisms:
The reactivity of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine primarily involves nucleophilic substitution reactions due to the amine functional group. For instance, it can undergo acylation or alkylation reactions to form derivatives with enhanced properties. In a recent study, the compound was utilized in a reaction where sodium carbonate was added to adjust the pH before introducing another reactant to synthesize a complex molecule .
While specific biological activities of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine are not extensively documented, compounds with similar polyether structures often exhibit low toxicity and biocompatibility. They are frequently used in drug delivery systems due to their ability to enhance solubility and stability of therapeutic agents. The amine functionality may also allow for interactions with biological molecules such as proteins and nucleic acids.
Synthesis of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine can be achieved through several methods:
The applications of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine include:
Interaction studies involving 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine focus on its compatibility with various biological systems and other chemical entities. Research indicates that its polyether structure allows for favorable interactions with proteins and lipids without significant toxicity . Additionally, studies on its derivatives suggest potential applications in targeted therapies due to their ability to form stable complexes with therapeutic agents.
Several compounds share structural similarities with 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine:
Compound Name | Structure | Unique Features |
---|---|---|
3,6,9,12,15,18,21-Triethylene Glycol | C12H26O6 | Shorter chain length; used in various industrial applications |
Octaethylene Glycol Monoethyl Ether | C16H34O6 | Ethyl group increases hydrophobicity; used as a surfactant |
Polyethylene Glycol 400 | C18H38O9 | Varying molecular weights; widely used in pharmaceuticals |
The uniqueness of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine lies in its specific length and functionalization that allows for tailored interactions in biological systems while maintaining low toxicity profiles.
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits a well-defined molecular composition with the chemical formula C₁₇H₃₇NO₈ [1] [2]. The compound maintains a precise molecular weight of 383.48 grams per mole, as confirmed through multiple analytical techniques [1] [6]. This molecular weight determination represents a crucial parameter for chemical characterization and subsequent analytical applications.
The elemental composition analysis reveals a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms within the molecular framework [1]. The compound contains seventeen carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and eight oxygen atoms, reflecting its polyethylene glycol-based structure with terminal amine functionality [2] [6].
Parameter | Value | Reference Method |
---|---|---|
Molecular Formula | C₁₇H₃₇NO₈ | Gas Chromatography [1] |
Molecular Weight | 383.48 g/mol | Mass Spectrometry [1] [2] |
Chemical Abstracts Service Number | 869718-81-0 | Chemical Database [1] [6] |
Reaxys Registry Number | 15617470 | Chemical Registry [1] |
PubChem Substance Identifier | 468592521 | Chemical Database [1] |
MDL Number | MFCD13184961 | Chemical Database [1] |
The molecular weight accuracy has been validated through multiple analytical approaches, including proton nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry [11] [13]. These complementary techniques provide consistent molecular weight determinations that support the structural integrity of the compound [13].
The chemical structure of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine consists of a linear polyethylene glycol backbone containing eight ether linkages with terminal methoxy and primary amine functional groups [1] [7]. The compound features a systematic arrangement of ethylene glycol units connected through ether bonds, creating a flexible hydrophilic chain structure [7].
The structural framework exhibits the International Union of Pure and Applied Chemistry nomenclature as 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine [7]. This systematic naming convention reflects the sequential arrangement of ether-linked ethylene glycol units within the molecular architecture [7].
The conformational behavior of the compound demonstrates significant flexibility due to the polyethylene glycol backbone structure [23]. Molecular dynamic simulations indicate that the ether linkages allow for extensive rotational freedom, resulting in multiple conformational states in solution [23]. The primary amine terminus provides a reactive site for chemical modifications while maintaining the overall structural integrity of the polyethylene glycol chain [9].
Structural Feature | Description | Functional Impact |
---|---|---|
Polyethylene Glycol Backbone | Eight ether-linked ethylene glycol units [1] | Provides hydrophilicity and flexibility [20] |
Terminal Methoxy Group | Methyl ether termination [7] | Prevents further polymerization [19] |
Primary Amine Group | Terminal amino functionality [1] | Enables chemical conjugation [9] |
Ether Linkages | Oxygen bridges between carbon centers [7] | Confers molecular flexibility [23] |
The compound exhibits amphiphilic characteristics with the polyethylene glycol segment providing hydrophilic properties and the terminal functional groups contributing to specific chemical reactivity . The molecular conformation in aqueous solutions demonstrates extended chain configurations due to favorable interactions between the ether oxygen atoms and water molecules [23].
Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural characterization of 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine [11] [12]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that correspond to specific molecular regions within the compound structure [11].
The proton nuclear magnetic resonance spectrum displays distinctive resonance patterns for the polyethylene glycol backbone protons, typically appearing between 3.5 and 3.7 parts per million [11]. The terminal methoxy group exhibits a singlet resonance at approximately 3.38 parts per million, while the amine-bearing methylene protons appear at 2.88 parts per million [9] [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework [11]. The technique reveals the characteristic polyethylene glycol carbon resonances and confirms the presence of the terminal functional groups [11].
Analytical Technique | Characteristic Features | Structural Information |
---|---|---|
¹H Nuclear Magnetic Resonance | Polyethylene glycol protons at 3.5-3.7 ppm [11] | Backbone structure confirmation |
¹H Nuclear Magnetic Resonance | Methoxy protons at 3.38 ppm [11] | Terminal group identification |
¹H Nuclear Magnetic Resonance | Amine methylene protons at 2.88 ppm [9] | Functional group verification |
¹³C Nuclear Magnetic Resonance | Carbon environments [11] | Complete structural mapping |
Mass Spectrometry | Molecular ion peaks [13] | Molecular weight confirmation |
Fourier-transform infrared spectroscopy provides additional structural validation through the identification of characteristic vibrational modes [26] [28]. The technique reveals specific absorption bands corresponding to carbon-oxygen stretching vibrations at approximately 1100 wavenumbers and nitrogen-hydrogen stretching vibrations around 3300 wavenumbers [26] [28].
The compound structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation as COCCOCCOCCOCCOCCOCCOCCOCCN [7]. This linear representation captures the sequential arrangement of atoms within the molecular structure [7].
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine exhibits minimal stereochemical complexity due to its linear polyethylene glycol-based structure [1] [7]. The compound lacks asymmetric carbon centers within its molecular framework, resulting in the absence of traditional stereoisomerism [7].
The molecular architecture consists entirely of primary and secondary carbon atoms connected through ether linkages, with no quaternary or tertiary carbon centers that would generate stereochemical diversity [7]. The terminal functional groups, including the methoxy and primary amine moieties, maintain achiral characteristics throughout the molecular structure [1] [7].
The conformational flexibility of the polyethylene glycol backbone allows for multiple spatial arrangements without generating stereoisomeric forms [23]. The ether linkages permit free rotation around carbon-oxygen bonds, enabling the molecule to adopt various extended and folded conformations in solution [23].
Stereochemical Feature | Presence | Impact on Structure |
---|---|---|
Asymmetric Carbon Centers | Absent [7] | No stereoisomerism |
Conformational Isomers | Present [23] | Dynamic flexibility |
Geometric Isomerism | Absent [7] | Linear structure |
Optical Activity | Absent [7] | Achiral molecule |
The absence of stereochemical complexity simplifies the analytical characterization and synthetic preparation of the compound [9]. This structural uniformity contributes to the reproducibility of chemical reactions involving the terminal amine functionality [9].
Molecular modeling studies indicate that the compound adopts predominantly extended conformations in aqueous solutions due to favorable solvation interactions [23]. The polyethylene glycol chain exhibits significant flexibility, with rotational barriers around ether linkages being relatively low [23].
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine belongs to a family of methyl-terminated polyethylene glycol amine derivatives that vary in chain length and molecular weight [19] [21]. Comparative analysis with related compounds reveals systematic trends in physical and chemical properties as a function of polyethylene glycol chain length [17] [22].
The compound represents the eight-unit polyethylene glycol amine derivative within a series that includes four-unit, twelve-unit, and twenty-four-unit analogues [21] [24]. Each member of this series maintains the same terminal functional groups while varying in the number of ethylene glycol repeat units [21] [24].
Molecular weight comparisons demonstrate linear relationships between chain length and total molecular mass across the polyethylene glycol amine series [17] [22]. The eight-unit derivative exhibits intermediate properties between shorter and longer chain analogues in terms of solubility, viscosity, and thermal behavior [17] [22].
Compound | Ethylene Glycol Units | Molecular Weight (g/mol) | Physical State |
---|---|---|---|
Methyl-Polyethylene Glycol-4-Amine | 4 | ~251 [21] | Liquid |
2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine | 8 | 383.48 [1] | Solid/Liquid |
Methyl-Polyethylene Glycol-12-Amine | 12 | ~515 [21] | Solid |
Methyl-Polyethylene Glycol-24-Amine | 24 | ~1199 [21] | Solid |
Chain length effects on protein interactions demonstrate that shorter polyethylene glycol derivatives exhibit different binding characteristics compared to longer analogues [23]. The eight-unit compound shows intermediate behavior in terms of protein surface interactions and conformational perturbations [23].
Comparative studies of polyethylene glycol derivatives with varying molecular weights reveal distinct effects on biological systems [17]. Lower molecular weight compounds, including the eight-unit derivative, primarily influence protein function through excluded volume effects, while higher molecular weight analogues induce significant conformational changes [17] [23].
The synthesis and purification methods for polyethylene glycol amine derivatives demonstrate consistent approaches across different chain lengths [9]. However, longer chain compounds require modified purification strategies due to increased molecular complexity and potential for side reactions [9].